2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a cyano group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the cyano and trifluoromethyl groups, and subsequent functionalization with the sulfanyl and acetamide groups. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The cyano and trifluoromethyl groups can be introduced using reagents such as cyanogen bromide and trifluoromethyl iodide under specific conditions.
Functionalization: The sulfanyl and acetamide groups are introduced through nucleophilic substitution and acylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide
- 2-[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
- 2-[3-cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide
Uniqueness
The uniqueness of 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the cyano and methoxy groups provide additional sites for chemical modification and interaction with biological targets.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research, offering potential for the development of new therapeutic agents and industrial applications.
Properties
CAS No. |
6927-19-1 |
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Molecular Formula |
C17H14F3N3O2S |
Molecular Weight |
381.4g/mol |
IUPAC Name |
2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H14F3N3O2S/c1-10-7-14(17(18,19)20)13(8-21)16(22-10)26-9-15(24)23-11-3-5-12(25-2)6-4-11/h3-7H,9H2,1-2H3,(H,23,24) |
InChI Key |
NILUTZCFABFIJP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)OC)C#N)C(F)(F)F |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)OC)C#N)C(F)(F)F |
Origin of Product |
United States |
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